2-(1-Naphthylamino)acetohydrazide
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Overview
Description
2-(1-Naphthylamino)acetohydrazide is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(1-Naphthylamino)acetohydrazide consists of a naphthyl group (a type of aromatic hydrocarbon), an amino group, an aceto group, and a hydrazide group .Physical And Chemical Properties Analysis
The predicted boiling point of 2-(1-Naphthylamino)acetohydrazide is 515.8±33.0 °C and its predicted density is 1.272±0.06 g/cm3 . Its pKa value is predicted to be 12.82±0.37 .Scientific Research Applications
- Significance : Researchers use it to study protein-protein interactions, post-translational modifications, and protein localization within cells .
Proteomics Research
Antibacterial Activity Enhancement
Future Directions
The future directions for research on 2-(1-Naphthylamino)acetohydrazide could include further exploration of its potential anticonvulsant activity, as suggested by studies on related compounds . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
2-(naphthalen-1-ylamino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-15-12(16)8-14-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDCEKLDSLDEHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Naphthylamino)acetohydrazide |
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